5-Chloropyrimidin-4-ol
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Overview
Description
5-Chloropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by a chlorine atom at the 5th position and a hydroxyl group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidin-4-ol typically involves the chlorination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization . Another approach involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrimidines
- Oxidized derivatives (ketones, aldehydes)
- Reduced dihydropyrimidines
Scientific Research Applications
5-Chloropyrimidin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloropyrimidin-4-ol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis . The compound’s anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
- 2-Aminopyrimidin-4-ol
- 4-Chloropyrimidin-2-ol
- 5-Bromo-4-pyrimidinol
Comparison: 5-Chloropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminopyrimidin-4-ol, it has a chlorine atom instead of an amino group, leading to different reactivity and applications. Similarly, 4-Chloropyrimidin-2-ol has the chlorine atom at a different position, affecting its chemical behavior .
Properties
IUPAC Name |
5-chloro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKJAPKTIXPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390722 |
Source
|
Record name | 5-chloropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-08-0 |
Source
|
Record name | 5-chloropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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